

discovery of novel reactions with 5-Amino-4-bromo-3-methylpyrazole hydrobromide

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Compound of Interest

Compound Name:	5-Amino-4-bromo-3-methylpyrazole hydrobromide
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An In-Depth Technical Guide Topic: Discovery of Novel Reactions with **5-Amino-4-bromo-3-methylpyrazole Hydrobromide** Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Amino-4-bromo-3-methylpyrazole hydrobromide represents a highly versatile yet underexplored scaffold in synthetic and medicinal chemistry. Its unique arrangement of functional groups—a nucleophilic amino group, a reactive bromine atom suitable for cross-coupling, and a privileged pyrazole core—offers a rich platform for the discovery of novel chemical transformations. This guide provides a senior application scientist's perspective on unlocking this potential. We move beyond standard protocols to explore the causality behind advanced synthetic strategies, including transition-metal-catalyzed cross-couplings, innovative annulation reactions for fused systems, and the design of efficient multicomponent reactions. By presenting field-proven insights, detailed experimental workflows, and mechanistic rationale, this document serves as a comprehensive resource for researchers aiming to leverage this powerful building block in drug discovery and materials science.

Core Characteristics of the Scaffold

5-Amino-4-bromo-3-methylpyrazole is a crystalline solid that serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] The hydrobromide salt enhances stability and handling. The true value of this molecule lies in its trifunctional nature:

- The 5-Amino Group: Acts as a potent nucleophile and a directing group. It is a key handle for building amides, ureas, and for participating in condensation and cyclization reactions.[2][3]
- The 4-Bromo Substituent: An ideal electrophilic site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom substituents. [4][5]
- The Pyrazole Core: A bioisostere for many biological systems and a stable aromatic ring that influences the reactivity of its substituents. The aminopyrazole framework is a cornerstone of numerous kinase inhibitors and other therapeutic agents.[2][6]

Physicochemical Data

Property	Value	Reference
Chemical Formula	C ₄ H ₇ Br ₂ N ₃	[1]
Molecular Weight	256.93 g/mol	[1]
CAS Number	167683-86-5	[1]
Appearance	Crystalline Solid	[1]
Melting Point	178-181 °C	[1]
Free Base CAS	1780-72-9	[7]
Free Base MW	176.01 g/mol	[7]

Foundational Reactivity: The Known Chemical Landscape

Before exploring novel transformations, it is crucial to understand the established reactivity of the aminobromopyrazole core. The most versatile synthetic methods for 5-aminopyrazoles often involve the condensation of β -ketonitriles with hydrazines.[8] Once formed, the scaffold's functional groups can be manipulated selectively.

- Reactions at the Amino Group: The 5-amino group readily undergoes acylation, sulfonylation, and condensation with carbonyl compounds to form Schiff bases, which can be

further elaborated. These reactions are fundamental for creating libraries of amide-based kinase inhibitors.[2]

- Reactions at the Bromo Position: While nucleophilic aromatic substitution is possible, the bromine atom is most effectively utilized in cross-coupling chemistry. Palladium- and nickel-catalyzed reactions are the workhorses for C-C and C-N bond formation at this position, though this application on this specific molecule remains an area of discovery.[4][9]

Forging New Frontiers: The Discovery of Novel Reaction Pathways

The true potential of **5-Amino-4-bromo-3-methylpyrazole hydrobromide** is realized when its functional groups are used in concert or in novel sequences to rapidly build molecular complexity.

Strategic Diversification via Transition-Metal Cross-Coupling

The bromine atom at the C4 position is a powerful lever for diversification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are indispensable tools for this purpose.[4][5] The choice of catalyst, ligand, and base is critical and is dictated by the electronic nature of the coupling partners.

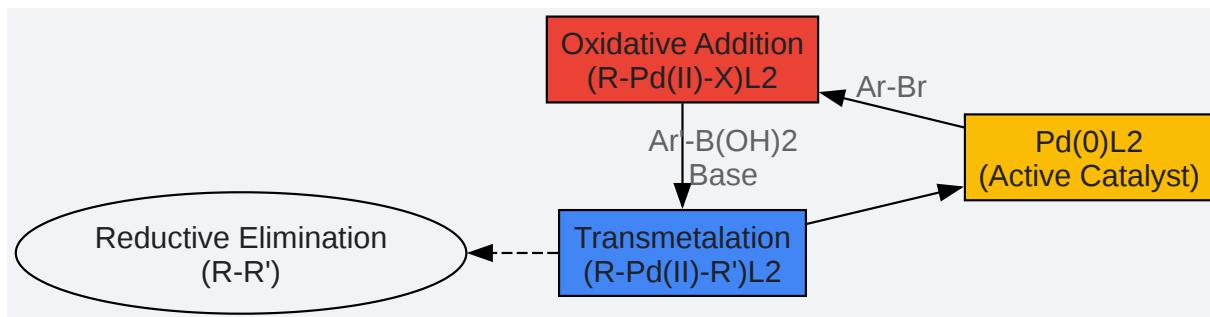
Causality in Protocol Design: For a Suzuki-Miyaura coupling, a catalyst system like $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{dppf})\text{Cl}_2$ is chosen. The phosphine ligands are crucial for the stability and activity of the $\text{Pd}(0)$ active species. A weak base like Na_2CO_3 or K_3PO_4 is used to activate the boronic acid without causing unwanted side reactions with the amino group.

Experimental Protocol: Suzuki-Miyaura Coupling

- Inert Atmosphere:** To a flame-dried Schlenk flask, add **5-Amino-4-bromo-3-methylpyrazole hydrobromide** (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
- Solvent and Degassing:** Add a 3:1 mixture of Dioxane/Water. Degas the mixture thoroughly with argon for 15-20 minutes.

- Catalyst Addition: Add $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq) to the flask under a positive pressure of argon.
- Reaction: Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
- Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Purification: Dry the organic layer over anhydrous Na_2SO_4 , concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.

Visualization: Catalytic Cycle of Suzuki-Miyaura Coupling



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Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Annulation Strategies for Fused Heterocyclic Systems

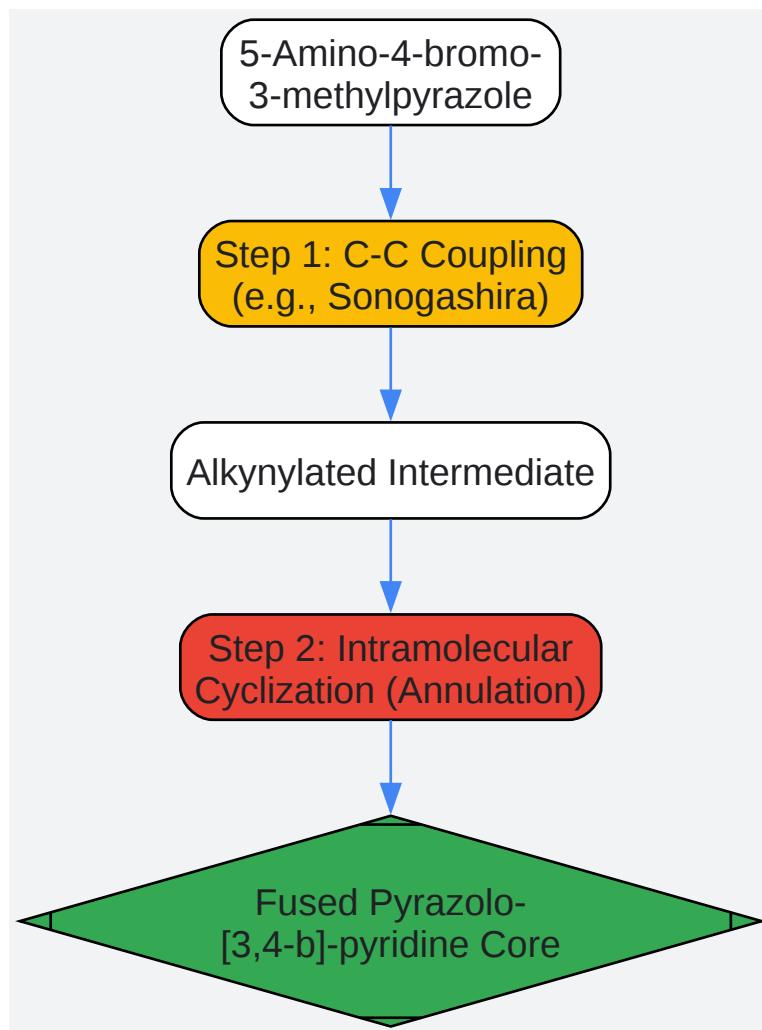
A highly valuable application of this scaffold is the synthesis of fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines or pyrazolo[3,4-b]pyridines.^[10] These structures are prevalent in pharmacologically active compounds. Novel one-pot reactions that utilize both the amino and bromo functionalities can dramatically increase synthetic efficiency.

One innovative approach involves a sequential Sonogashira coupling followed by a base-mediated intramolecular cyclization. This allows for the rapid assembly of a pyrazolo-pyridone core.

Experimental Protocol: One-Pot Sonogashira/Cyclization

- Coupling Setup: In a sealed tube, combine **5-Amino-4-bromo-3-methylpyrazole hydrobromide** (1.0 eq), a terminal alkyne (e.g., ethyl propiolate, 1.1 eq), $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (0.03 eq), and CuI (0.06 eq) in anhydrous DMF.
- Base Addition: Add triethylamine (3.0 eq) and degas the mixture with argon.
- Initial Reaction: Heat the reaction to 60 °C for 4 hours to complete the Sonogashira coupling.
- Cyclization Step: Add a strong base such as potassium tert-butoxide (2.0 eq) directly to the reaction mixture.
- Final Reaction: Increase the temperature to 110 °C and stir for an additional 8 hours.
- Work-up and Purification: Cool the mixture, quench with saturated NH_4Cl solution, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purify via column chromatography.

Visualization: Workflow for Fused Heterocycle Synthesis



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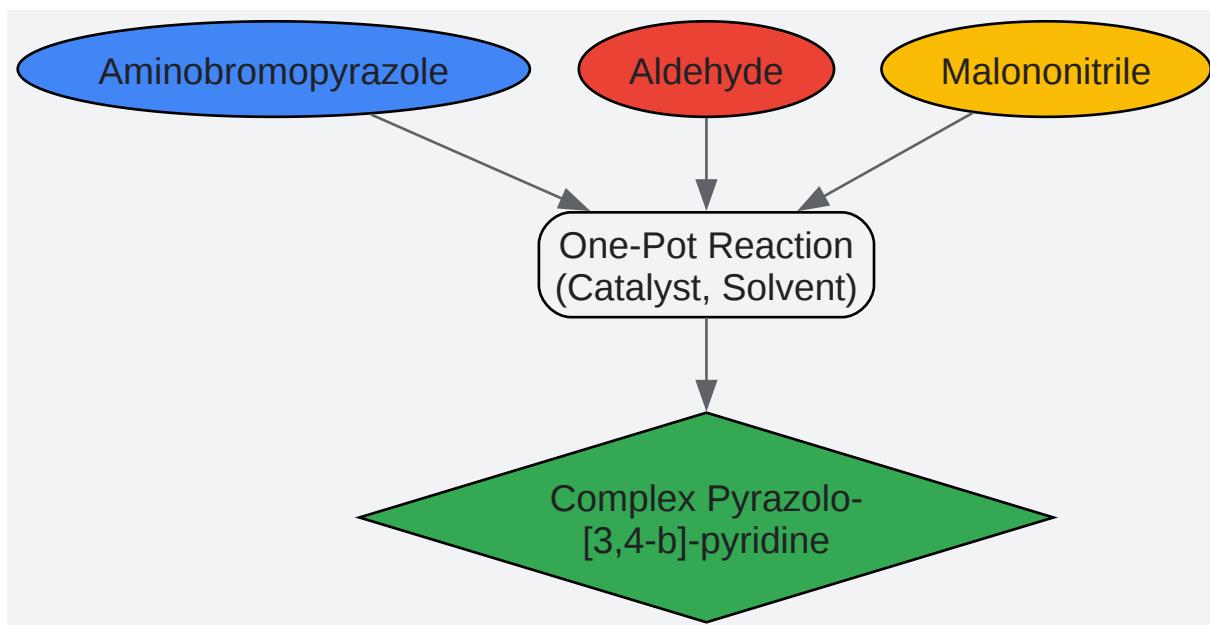
Caption: Sequential reaction workflow for building fused heterocyclic systems.

Multicomponent Reactions (MCRs) for Rapid Library Synthesis

Multicomponent reactions (MCRs) are powerful tools for generating molecular diversity from simple starting materials in a single step. 5-aminopyrazoles are excellent substrates for MCRs. [11][12] A novel MCR can be designed by reacting 5-Amino-4-bromo-3-methylpyrazole, an aromatic aldehyde, and malononitrile. This would lead to the formation of complex pyrazolo[3,4-b]pyridine derivatives, with the bromine atom intact for subsequent functionalization.

Mechanistic Rationale: The reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, forming an arylidene malononitrile. The 5-amino group of the pyrazole then undergoes a Michael addition to this electron-deficient alkene, followed by intramolecular cyclization and tautomerization to yield the final aromatic product.[11]

Visualization: Convergent MCR Strategy



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Caption: Logical diagram of a three-component reaction (MCR).

Conclusion and Future Outlook

5-Amino-4-bromo-3-methylpyrazole hydrobromide is far more than a simple chemical intermediate. It is a strategically functionalized scaffold poised for the discovery of novel and efficient synthetic methodologies. The strategic application of modern synthetic techniques—particularly transition-metal catalysis and multicomponent reactions—can unlock its full potential. The novel reactions and protocols outlined in this guide provide a framework for developing libraries of complex heterocyclic compounds with significant potential in drug discovery and materials science. Future research should focus on asymmetric catalysis to introduce chirality, exploring C-H activation at other positions of the ring, and developing new cycloaddition reactions to further expand the accessible chemical space.

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